molecular formula C10H7N3 B1604789 [1,2,4]Triazolo[4,3-a]quinoline CAS No. 235-06-3

[1,2,4]Triazolo[4,3-a]quinoline

Cat. No.: B1604789
CAS No.: 235-06-3
M. Wt: 169.18 g/mol
InChI Key: PIRYKGLQLCKQPG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoline ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C10H7N3, and it has a molecular weight of 169.1827 g/mol .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]quinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “[1,2,4]Triazolo[4,3-a]quinoline” is related to its DNA intercalation activities as an anticancer agent . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .

Safety and Hazards

When handling “[1,2,4]Triazolo[4,3-a]quinoline”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

To increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study . Furthermore, it was reported that [1,3,4]oxadiazole moiety enhances the antimicrobial activity . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. Another approach includes the use of enaminones and aldehydes in a one-pot three-component reaction . These methods often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]quinoline is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit various biological targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-10-12-11-7-13(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRYKGLQLCKQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=CN32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178064
Record name s-Triazolo(4,3-a)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235-06-3
Record name [1,2,4]Triazolo[4,3-a]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name s-Triazolo(4,3-a)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo(4,3-a)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name s-triazolo[4,3-a]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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